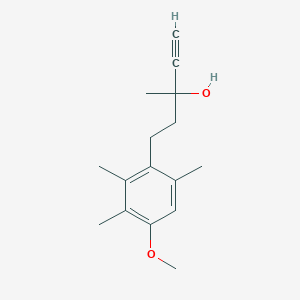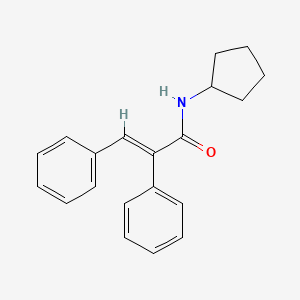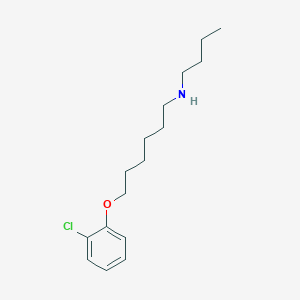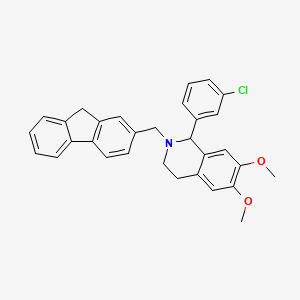![molecular formula C20H17ClO3 B5229615 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9, and inhibiting cell proliferation by inducing cell cycle arrest at the G2/M phase. Moreover, it has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain, possibly through the activation of the Nrf2/ARE signaling pathway. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Research has shown that 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one possesses several biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to possess low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments include its potential therapeutic applications in various fields, low toxicity, and high selectivity towards cancer cells. However, the limitations include its moderate yield, which can affect the scalability of the synthesis, and the lack of understanding of its mechanism of action, which can hinder the development of more potent analogs.
Zukünftige Richtungen
There are several future directions for the research and development of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This can aid in the development of more potent analogs with improved selectivity and efficacy. Secondly, studies are needed to investigate its potential therapeutic applications in other fields, such as cardiovascular diseases and metabolic disorders. Lastly, studies are needed to optimize the synthesis method and improve the yield and purity of the compound, making it more scalable for commercial use.
Conclusion:
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that possesses several potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action is not fully understood, but it has been found to exhibit anticancer, neuroprotective, and anti-inflammatory properties. Although it has several advantages, such as low toxicity and high selectivity towards cancer cells, its moderate yield and lack of understanding of its mechanism of action are limitations. Further studies are needed to elucidate its mechanism of action, optimize the synthesis method, and investigate its potential therapeutic applications in other fields.
Synthesemethoden
The synthesis of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps, including the reaction of 4-chlorobenzyl alcohol with 5-hydroxy-2-methylchromone in the presence of a base, followed by cyclization of the resulting intermediate with a Lewis acid catalyst. The yield of the final product is moderate, but the purity can be improved through purification methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Research has shown that 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one possesses several potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. Moreover, it has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases.
Eigenschaften
IUPAC Name |
9-[(4-chlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-12-9-17(23-11-13-5-7-14(21)8-6-13)19-15-3-2-4-16(15)20(22)24-18(19)10-12/h5-10H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAAABHGVFGWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)

![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)

![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
